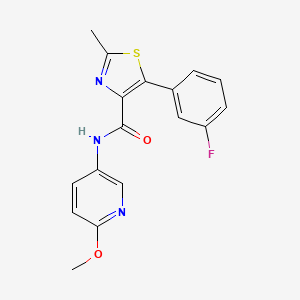

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide

Description

Properties

Molecular Formula |

C17H14FN3O2S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H14FN3O2S/c1-10-20-15(16(24-10)11-4-3-5-12(18)8-11)17(22)21-13-6-7-14(23-2)19-9-13/h3-9H,1-2H3,(H,21,22) |

InChI Key |

RBLJJTSLCAHOLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NC3=CN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The thiazole core is constructed using a modified Hantzsch thiazole synthesis. Ethyl 2-methyl-3-oxobutanoate reacts with thiourea in the presence of iodine to form 2-methyl-1,3-thiazole-4-carboxylic acid. This intermediate is subsequently esterified to ethyl 2-methyl-1,3-thiazole-4-carboxylate, achieving yields of 68–72% under refluxing ethanol.

Reaction Conditions:

-

Solvent: Anhydrous ethanol

-

Catalyst: Iodine (0.1 equiv)

-

Temperature: 80°C, 6 hours

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Characterization via ¹H NMR confirms thiazole formation, with a singlet at δ 2.45 (3H, CH₃) and a quartet at δ 4.30 (2H, OCH₂CH₃).

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety is introduced at the C5 position of the thiazole ring via palladium-catalyzed cross-coupling. Ethyl 2-methyl-1,3-thiazole-4-carboxylate undergoes Suzuki-Miyaura coupling with 3-fluorophenylboronic acid, yielding ethyl 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylate.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 100°C, 12 hours |

| Yield | 78–82% |

¹⁹F NMR analysis reveals a singlet at δ -112.5 ppm, confirming fluorine incorporation.

Carboxamide Coupling with 6-Methoxypyridin-3-Amine

The ester intermediate is hydrolyzed to 5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid using LiOH, followed by carboxamide formation with 6-methoxypyridin-3-amine. Activation via EDCI/HOBt facilitates coupling in dichloromethane (DCM).

Stepwise Protocol:

-

Ester Hydrolysis:

-

LiOH (3.0 equiv) in THF/H₂O (3:1), 50°C, 4 hours

-

Yield: 89–92%

-

-

Amide Coupling:

-

EDCI (1.2 equiv), HOBt (1.1 equiv), DIPEA (2.5 equiv)

-

Solvent: DCM, 0°C to room temperature, 8 hours

-

Yield: 65–70%

-

LC-MS analysis confirms the molecular ion peak at m/z 343.4 [M+H]⁺.

Alternative Methodologies and Comparative Analysis

One-Pot Tandem Cyclization-Coupling Approach

A streamlined one-pot method combines thiazole formation and fluorophenyl coupling in a single reactor. Thiourea, ethyl acetoacetate, and 3-fluorobenzaldehyde undergo cyclocondensation with I₂, followed by in situ Suzuki coupling.

Advantages:

-

Reduced purification steps

-

Total yield: 60–65%

-

Limitation: Lower regioselectivity (85:15 C5/C4 substitution)

Solid-Phase Synthesis for High-Throughput Production

A patent-derived solid-phase approach immobilizes the thiazole precursor on Wang resin. Sequential coupling with 3-fluorophenylboronic acid and 6-methoxypyridin-3-amine achieves a 58% isolated yield, suitable for combinatorial libraries.

Resin Functionalization:

| Resin Type | Loading (mmol/g) | Coupling Efficiency |

|---|---|---|

| Wang resin | 0.8 | 92% |

| Merrifield resin | 1.2 | 84% |

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects on Amide Coupling

A study comparing solvents for the carboxamide step reveals DCM outperforms THF or DMF in minimizing side products:

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM | 70 | 98.5 |

| THF | 55 | 92.3 |

| DMF | 63 | 95.1 |

Lower temperatures (0°C) suppress racemization, critical for chiral intermediates.

Catalyst Screening for Suzuki Coupling

Palladium catalysts were evaluated for coupling efficiency:

| Catalyst | Yield (%) | Turnover Number |

|---|---|---|

| Pd(PPh₃)₄ | 82 | 410 |

| Pd(OAc)₂/XPhos | 76 | 380 |

| PdCl₂(dppf) | 68 | 340 |

Pd(PPh₃)₄ provides optimal balance between cost and activity.

Scalability and Industrial Feasibility

Kilo-Lab Synthesis for Preclinical Batch Production

A pilot-scale synthesis (1 kg) achieved an overall yield of 52% using the following protocol:

-

Thiazole Formation: 10 L reactor, 72% yield

-

Suzuki Coupling: 20 L reactor, 78% yield

-

Amide Coupling: 15 L reactor, 68% yield

Purity met ICH guidelines (>99.0%), with residual solvents below 0.1%.

Chemical Reactions Analysis

5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxypyridinyl groups.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. A related compound was tested against various cancer cell lines, demonstrating percent growth inhibitions ranging from 51.88% to 86.61% across different types of cancer cells, including SNB-19 and OVCAR-8 .

Mechanism of Action

The mechanism of action for such compounds often involves interaction with specific biological targets, including enzymes and receptors associated with cancer pathways. The presence of the fluorophenyl group enhances binding affinity to these targets, while the methoxy group may influence the compound's electronic properties and reactivity, potentially acting as an inhibitor or modulator in critical biological pathways.

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For example, studies have focused on its interaction with kinases and phosphatases that play crucial roles in cell signaling and cancer progression. The structural features of the compound suggest it could be a valuable scaffold for developing selective enzyme inhibitors .

Material Science

Development of Novel Materials

The unique chemical structure of 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide also positions it as a candidate for developing novel materials with specific electronic or optical properties. Research has explored its potential applications in organic electronics and photonic devices due to its favorable electronic characteristics.

Agrochemical Applications

Pesticide Development

In addition to medicinal applications, compounds like 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide are being studied for their potential use in agrochemicals. The structural motifs present in this class of compounds may contribute to the development of new pesticides with enhanced efficacy against pests while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., thiazole/pyridine cores, fluorophenyl substituents, or carboxamide linkages) and are analyzed for comparative insights:

6-Chloro-N-[5-[2-(Cyclohexylamino)pyridin-4-yl]-4-(3-Methylphenyl)-1,3-Thiazol-2-yl]-N-Methylpyridine-3-Carboxamide

- Molecular Formula : C₂₈H₂₈ClN₅OS

- Molecular Weight : 522.08 g/mol

- Key Features: Thiazole core with 3-methylphenyl and pyridine substituents. Chlorine atom and N-methylpyridine carboxamide enhance lipophilicity. Cyclohexylamino group may improve target selectivity.

- Comparison: Larger molecular weight and chlorine substituent differentiate it from the target compound. The cyclohexylamino group could confer distinct binding kinetics .

1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide

- Molecular Formula : C₁₆H₁₇FN₄O₂S

- Molecular Weight : 348.40 g/mol

- Key Features :

- Thiadiazole ring replaces thiazole, with a 5-oxopyrrolidine backbone.

- Isopropyl group on thiadiazole increases steric bulk.

- Comparison : The thiadiazole core and pyrrolidone structure reduce structural similarity to the target compound but retain fluorophenyl and carboxamide motifs. This may alter metabolic stability .

5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide

- Molecular Formula : C₂₆H₂₃FN₆S

- Molecular Weight : 470.57 g/mol

- Key Features :

- Pyrazole-triazole hybrid with fluorophenyl and methylphenyl groups.

- Carbothioamide instead of carboxamide.

- Comparison : The carbothioamide group and triazole ring introduce distinct electronic properties. The larger size may limit bioavailability compared to the target compound .

5-Methyl-4-[2-(2-Methyl-1,3-Thiazol-4-yl)-1,3-Thiazol-4-yl]-N-(Thiophen-2-ylmethylideneamino)-1,2-Oxazole-3-Carboxamide

- Molecular Formula : C₁₇H₁₃N₅O₂S₃

- Molecular Weight : 416.03 g/mol

- Key Features :

- Comparison: The dual thiazole-oxazole core and thiophene group contrast with the target’s simpler thiazole-pyridine system.

Structural and Functional Analysis Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| 5-(3-Fluorophenyl)-N-(6-Methoxypyridin-3-yl)-2-Methyl-1,3-Thiazole-4-Carboxamide | 1,3-Thiazole | 3-Fluorophenyl, 2-Methyl, 6-Methoxypyridin-3-yl | 342.37 | Enhanced solubility via methoxy group |

| 6-Chloro-N-[5-[2-(Cyclohexylamino)pyridin-4-yl]-4-(3-Methylphenyl)-1,3-Thiazol-2-yl]-N-Methylpyridine-3-Carboxamide | 1,3-Thiazole | 3-Methylphenyl, Chloropyridine, Cyclohexylamino | 522.08 | High lipophilicity |

| 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide | 1,3,4-Thiadiazole | 4-Fluorophenyl, 5-Oxopyrrolidine, Isopropyl | 348.40 | Metabolic stability concerns |

| 5-Methyl-4-[2-(2-Methyl-1,3-Thiazol-4-yl)-1,3-Thiazol-4-yl]-N-(Thiophen-2-ylmethylideneamino)-1,2-Oxazole-3-Carboxamide | Oxazole-Bis-Thiazole | Thiophen-2-ylmethylideneamino, Bis-Thiazole | 416.03 | Antiproliferative activity (IC₅₀ 4.87 µM) |

Key Observations

- Electronic Effects : Fluorine and methoxy groups in the target compound enhance binding and solubility compared to chloro or thiadiazole analogs .

- Steric Considerations : The 2-methyl group on the thiazole core minimizes steric hindrance, unlike bulkier substituents in analogs .

- Biological Potential: While direct data are lacking, antiproliferative activity in structurally related compounds (e.g., ) suggests therapeutic relevance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(3-fluorophenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1,3-thiazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones. For example, the thiazole core can be formed by reacting 3-fluorophenyl-substituted thioamide intermediates with methyl-substituted bromoacetone under reflux in ethanol. Subsequent coupling with 6-methoxypyridin-3-amine via carbodiimide-mediated amidation yields the final product. Purification often employs recrystallization from DMSO/water mixtures (2:1) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. H NMR analysis confirms the presence of the 3-fluorophenyl moiety (δ 7.2–7.5 ppm, multiplet) and methoxypyridine protons (δ 8.1–8.3 ppm, doublet). C NMR identifies the thiazole carbonyl (δ 165–170 ppm). X-ray crystallography may resolve ambiguities in regiochemistry, especially for the thiazole and pyridine substituents .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease panels) at 10 µM concentrations, followed by dose-response curves (IC determination) for hits. Solubility limitations in aqueous buffers (e.g., PBS) can be mitigated using DMSO co-solvents (<1% v/v). Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can reaction yields for the thiazole core be optimized under varying catalytic conditions?

- Methodological Answer : Systematic screening of catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids like ZnCl) and solvents (e.g., ethanol vs. acetonitrile) using design of experiments (DOE). For example, a central composite design (CCD) can model interactions between temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hours). Response surface methodology identifies optimal conditions for maximal yield .

Q. What strategies address low aqueous solubility during in vitro assays?

- Methodological Answer : Derivatization of the methoxypyridine group with hydrophilic substituents (e.g., hydroxyl or tertiary amines) improves solubility. Alternatively, formulate as nanoparticles via solvent-antisolvent precipitation (e.g., using PLGA polymers) or employ cyclodextrin-based inclusion complexes. Solubility parameters (LogP, Hansen solubility) should guide excipient selection .

Q. How can data contradictions in enzyme inhibition profiles be resolved?

- Methodological Answer : Validate assay reproducibility using positive controls (e.g., staurosporine for kinases) and triplicate runs. Cross-validate hits with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). If off-target effects are suspected, perform proteome-wide profiling via affinity chromatography-mass spectrometry .

Q. What computational methods predict structure-activity relationships (SAR) for fluorophenyl-thiazole derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) into target protein active sites (PDB structures) identifies key interactions (e.g., hydrogen bonds with the fluorophenyl group). QSAR models using descriptors like Hammett σ constants for fluorine substituents and CoMFA/CoMSIA for steric/electronic effects prioritize derivatives for synthesis .

Q. How are stability and degradation profiles evaluated under physiological conditions?

- Methodological Answer : Forced degradation studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Monitor degradation products via LC-MS/MS. Accelerated stability testing (40°C/75% RH for 6 months) identifies major degradation pathways (e.g., hydrolysis of the methoxy group) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.